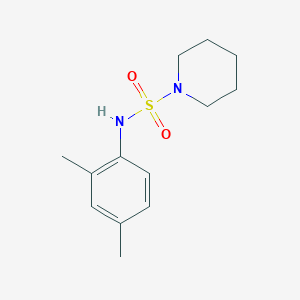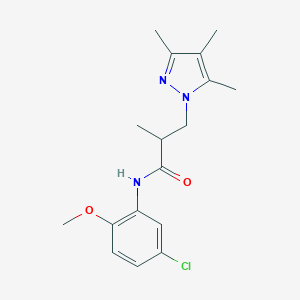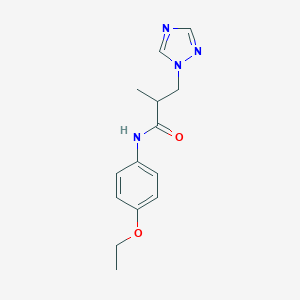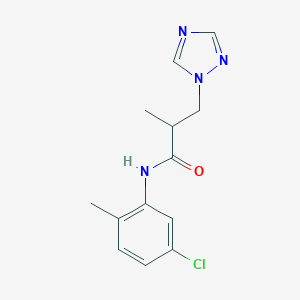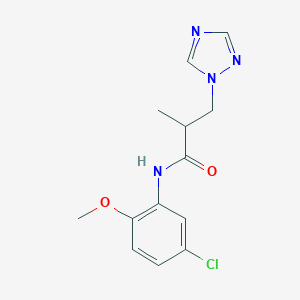
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of piperazine-based compounds that have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide acts as a serotonin and dopamine receptor antagonist. It has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain. N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes. N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has been found to have analgesic effects, which may be mediated by its action on the opioid system.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has several advantages for lab experiments. It is a well-characterized compound that can be synthesized with high yield and purity. N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide also has limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of pain and addiction. Further research is also needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide and its effects on the brain and behavior.
合成法
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid, which is then coupled with 5-chloro-2-methoxyaniline to form N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide. The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has been reported in several studies and can be achieved with high yield and purity.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-14(20)12-16(18)22-19(25)13-23-8-10-24(11-9-23)17-5-3-2-4-15(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBGLAUNJJOYSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)

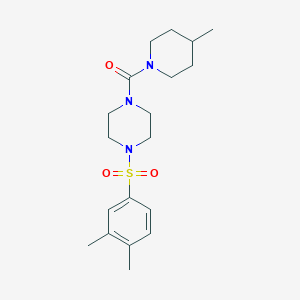
![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)

